Synthesis and characterization of Morpholin-4-YL-thiophen-3-YL-acetic acid
Synthesis and characterization of Morpholin-4-YL-thiophen-3-YL-acetic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Morpholino)-2-(thiophen-3-yl)acetic acid
Introduction
Heterocyclic compounds containing thiophene and morpholine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The morpholine ring, a common pharmacophore, can enhance the pharmacokinetic profile of drug candidates, while the thiophene ring is a versatile building block found in numerous pharmaceuticals.[2] This guide provides a comprehensive overview of a proposed synthetic route for 2-(Morpholino)-2-(thiophen-3-yl)acetic acid, a novel compound combining these two important moieties.
This document is intended for researchers and scientists in drug discovery and organic synthesis. It offers a detailed, step-by-step protocol for the synthesis, purification, and characterization of the target compound. The methodologies are grounded in established chemical principles and supported by relevant literature.
Proposed Synthetic Pathway
The synthesis of 2-(Morpholino)-2-(thiophen-3-yl)acetic acid can be achieved through a two-step process starting from the commercially available thiophene-3-acetic acid.[4] The overall strategy involves the α-bromination of thiophene-3-acetic acid followed by nucleophilic substitution with morpholine.
Caption: Proposed two-step synthesis of 2-(Morpholino)-2-(thiophen-3-yl)acetic acid.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-bromo-2-(thiophen-3-yl)acetate (Intermediate)
This step involves the conversion of the starting material, thiophene-3-acetic acid, into its corresponding ethyl ester, followed by α-bromination to yield the key intermediate.
Caption: Experimental workflow for the synthesis of the intermediate.
Materials:
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Thiophene-3-acetic acid[4]
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Absolute Ethanol
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Concentrated Sulfuric Acid
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N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
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Carbon Tetrachloride (CCl₄)
-
Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate
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Silica gel for column chromatography
Protocol:
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Esterification:
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In a round-bottom flask, dissolve thiophene-3-acetic acid (1 eq.) in absolute ethanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours.
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After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.
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Wash the organic layer with sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude ethyl thiophene-3-acetate.
-
-
α-Bromination:
-
Dissolve the crude ester (1 eq.) in carbon tetrachloride.
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Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere for 2-3 hours.
-
Cool the reaction mixture and filter off the succinimide by-product.
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Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-bromo-2-(thiophen-3-yl)acetate.
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Part 2: Synthesis of 2-(Morpholino)-2-(thiophen-3-yl)acetic acid (Target Compound)
This final step involves the nucleophilic substitution of the bromide in the intermediate with morpholine, followed by the hydrolysis of the ester to the desired carboxylic acid.
Caption: Experimental workflow for the synthesis of the target compound.
Materials:
-
Ethyl 2-bromo-2-(thiophen-3-yl)acetate
-
Morpholine
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Potassium Carbonate (K₂CO₃)
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Acetonitrile
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Lithium Hydroxide (LiOH)
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Tetrahydrofuran (THF)
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1M Hydrochloric Acid (HCl)
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Ethyl Acetate
Protocol:
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Nucleophilic Substitution:
-
In a round-bottom flask, dissolve the bromo-ester intermediate (1 eq.) in acetonitrile.
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Add morpholine (2.2 eq.) and potassium carbonate (2.5 eq.).
-
Reflux the mixture for 12-18 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture, filter off the inorganic solids, and concentrate the filtrate under reduced pressure.
-
-
Ester Hydrolysis:
-
Dissolve the crude morpholino-ester in a mixture of THF and water.
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Add lithium hydroxide (2 eq.) and stir the mixture at room temperature for 4-6 hours.
-
After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with 1M HCl to a pH of 3-4.
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Extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(Morpholino)-2-(thiophen-3-yl)acetic acid.
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Purify the final product by recrystallization or column chromatography.
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Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 1: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the morpholine protons, the thiophene ring protons, and the methine proton adjacent to the carboxyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring, the thiophene ring, the methine carbon, and the carbonyl carbon of the carboxylic acid. |
| FT-IR (cm⁻¹) | Broad O-H stretch for the carboxylic acid, C=O stretch of the carboxyl group, C-N and C-O stretches of the morpholine ring, and characteristic C-S and C-H stretches of the thiophene ring. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the target compound [M+H]⁺. |
Potential Applications
Derivatives of morpholine and thiophene have shown a wide range of biological activities.[2][3] For instance, certain morpholine-thiophene hybrids have been investigated as urease inhibitors, which could be relevant for the treatment of infections caused by ureolytic bacteria.[1] Additionally, various thiophene derivatives are being explored for their potential as antimycobacterial, anticancer, and anti-inflammatory agents.[3][5] The synthesized 2-(Morpholino)-2-(thiophen-3-yl)acetic acid could be a valuable candidate for screening in these and other biological assays to explore its therapeutic potential.
References
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- Li, Y., Wang, C., & Li, C. (2013). Electrochemical synthesis of poly(3-thiophene acetic acid)
- Zhang, J., & Wang, Y. (2016). Method for preparing 2- acetylthiophene. CN106892895A.
- Ates, M., & Sarac, A. S. (2006). Synthesis and characterization of poly(thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester-co-N-methylpyrrole) and its application in an electrochromic device. Journal of Applied Polymer Science, 100(3), 1988-1994.
- Zhang, J., & Wang, Y. (2016). A kind of preparation method of 2 acetyl thiophene. CN106892895A.
- Khan, I., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry, 12, 1358997.
- Liebscher, J., & Rolfs, A. (1994). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 72, 167.
- Sriram, D., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 45-56.
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Wikipedia contributors. (2025). Thiophene-3-acetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Wang, Y., & Zhang, J. (2016). A kind of synthetic method of 2 thiophene acetic acid. CN105906604B.
- Martínez, R., et al. (2018). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank, 2018(4), M1016.
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of morpholine acetate. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Some New Morpholine Derivatives.
- Zhang, Y., et al. (2016). A New Strategy for the Synthesis of Hydroxyl Terminated Polystyrene-b-Polybutadiene-b-Polystyrene Triblock Copolymer with High Cis-1, 4 Content. Polymers, 8(12), 425.
- Khan, I., et al. (2024).
- Li, Y., Wang, C., & Li, C. (2013). Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates.
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PubChem. (n.d.). 2-Thiopheneacetic acid. Retrieved from [Link]
- Poot, A. L., & van der Kerk, S. M. (1995).
- Asghar, M. A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(10), 5796-5825.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
- Singh, S., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis, 21(1).
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